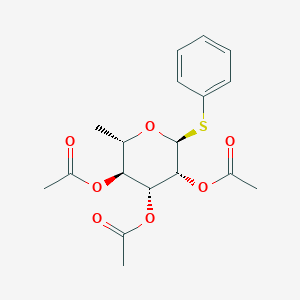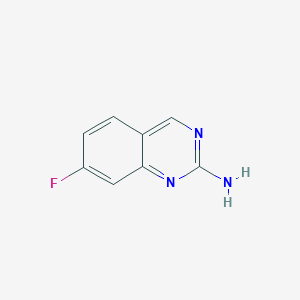
7-Fluoroquinazolin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Fluoroquinazolin-2-amine involves cyclization, chlorination, and nucleophilic substitution starting from 2-amino-4-fluoro benzoic acid and urea. This process has been optimized to achieve a total yield of 51% (Zhou et al., 2019). Additionally, efficient synthesis methods include copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds to prepare 2-hetaryl-substituted quinazolinones (Li et al., 2014).
Molecular Structure Analysis
The structure of 7-Fluoroquinazolin-2-amine and its derivatives has been confirmed through various spectroscopic methods, including H NMR and MS spectrum, ensuring the accuracy of the synthesized compounds (Zhou et al., 2019).
Chemical Reactions and Properties
7-Fluoroquinazolin-2-amine serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its chemical reactivity allows for the generation of novel derivatives with potential anticancer properties, as seen in the synthesis of 4-aminoquinoline derivatives exhibiting cytotoxic effects on human breast tumor cell lines (Zhang et al., 2007).
Wissenschaftliche Forschungsanwendungen
- Chemistry and Biology
- Application Summary : 7-Fluoroquinazolin-2-amine is a chemical compound with the formula C8H6FN3 and a molecular weight of 163.15 . It is used in the synthesis of various derivatives and has potential applications in chemical research .
- Results or Outcomes : The outcomes of using 7-Fluoroquinazolin-2-amine in research would also depend on the specific context. For example, it has been used in the synthesis of a novel hexahydroquinazolin-2-amine-based fluorescence sensor for Cu2+ ions . This sensor exhibited high selectivity and sensitivity toward Cu2+ ions with a low detection limit of 4 × 10−8 M, a wide pH range (5–11), and a short response time (30 s) .
- Oncology
- Application Summary : 7-Fluoroquinazolin-2-amine has potential applications in oncology, particularly in the development of antifouling materials .
- Methods of Application : The compound could be used in the creation of nanoparticles for targeted drug delivery . These nanoparticles can allow more CD8+ T cells to enter tumors and reduce the number of regulatory T cells (Tregs), thereby strengthening the immune response against tumors .
- Results or Outcomes : The application of these nanoparticles resulted in a 3.2 times increase in the number of CD8+ T cells entering tumors and a 73.7% decrease in the number of Tregs .
- Biosensors
- Application Summary : 7-Fluoroquinazolin-2-amine can be used in the development of biosensors .
- Methods of Application : The compound can be used in the creation of antifouling materials for biosensors . These materials can prevent non-specific adsorption of chemicals onto an electrode, which can impact the sensitivity and accuracy of focused diagnostics and therapies .
- Results or Outcomes : The application of these antifouling materials can lead to significant advancements in the field of biosensors, improving their sensitivity and accuracy .
Safety And Hazards
Zukünftige Richtungen
Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have shown promising potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel quinazoline-based compounds as potential drugs of anticancer potency against various cancers .
Eigenschaften
IUPAC Name |
7-fluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSJPUMRRROQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440649 | |
| Record name | 7-fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinazolin-2-amine | |
CAS RN |
190274-01-2 | |
| Record name | 7-fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

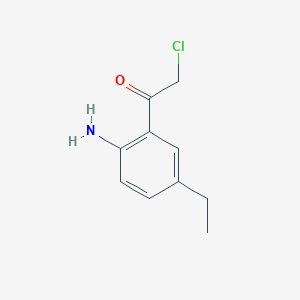
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
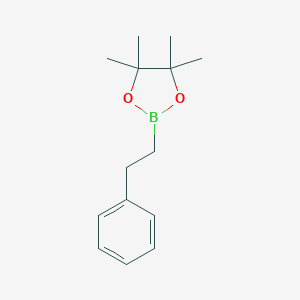
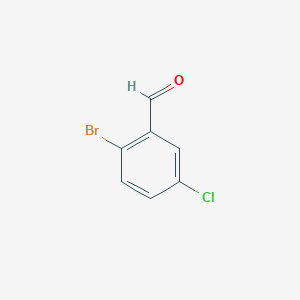
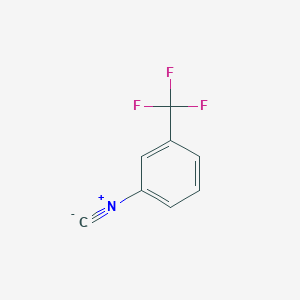
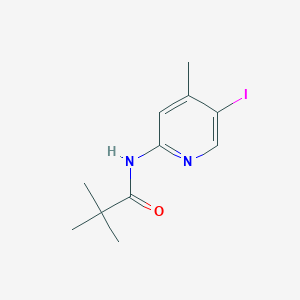
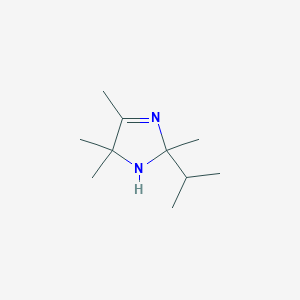
![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
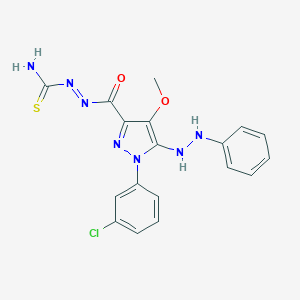
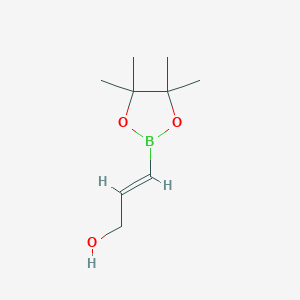
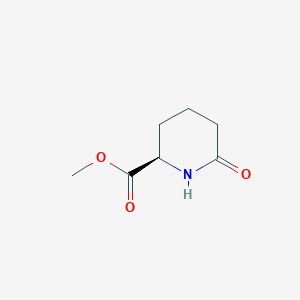
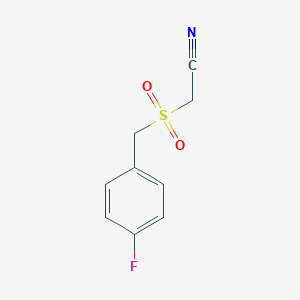
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
